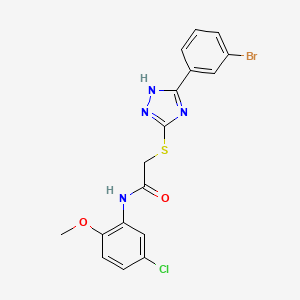
2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(3-Bromofenil)-1H-1,2,4-triazol-5-il)tio)-N-(5-cloro-2-metoxifenil)acetamida es un compuesto orgánico complejo que presenta un anillo de triazol, un grupo bromofenilo y un grupo clorometoxifenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((3-(3-Bromofenil)-1H-1,2,4-triazol-5-il)tio)-N-(5-cloro-2-metoxifenil)acetamida típicamente involucra múltiples pasos, comenzando con la preparación del anillo de triazol. El anillo de triazol se puede sintetizar a través de una reacción de ciclización que involucra hidracina y un compuesto de nitrilo apropiado. El grupo bromofenilo se introduce entonces a través de una reacción de sustitución, seguida de la unión del grupo clorometoxifenilo a través de otra reacción de sustitución. El paso final involucra la formación del enlace acetamida.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de catalizadores para acelerar las velocidades de reacción, así como la implementación de técnicas de purificación como la recristalización o la cromatografía para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
2-((3-(3-Bromofenil)-1H-1,2,4-triazol-5-il)tio)-N-(5-cloro-2-metoxifenil)acetamida puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina o alcohol correspondientes.
Sustitución: Los grupos bromofenilo y clorometoxifenilo pueden participar en reacciones de sustitución nucleofílica o electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y permanganato de potasio (KMnO₄).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan típicamente.
Sustitución: Reactivos como el hidróxido de sodio (NaOH) o el ácido sulfúrico (H₂SO₄) pueden facilitar las reacciones de sustitución.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción podría producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química: El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede servir como una sonda o ligando en ensayos bioquímicos.
Medicina: El compuesto podría investigarse por sus posibles propiedades terapéuticas, como la actividad antimicrobiana o anticancerígena.
Industria: Puede encontrar uso en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo por el cual 2-((3-(3-Bromofenil)-1H-1,2,4-triazol-5-il)tio)-N-(5-cloro-2-metoxifenil)acetamida ejerce sus efectos depende de su aplicación específica. En química medicinal, por ejemplo, el compuesto puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad y llevando a un efecto terapéutico. El anillo de triazol y el grupo bromofenilo son probablemente características estructurales clave que contribuyen a la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares a 2-((3-(3-Bromofenil)-1H-1,2,4-triazol-5-il)tio)-N-(5-cloro-2-metoxifenil)acetamida incluyen otros derivados de triazol y compuestos de acetamida. Estos compuestos pueden compartir características estructurales similares pero difieren en sus sustituyentes específicos, lo que lleva a variaciones en sus propiedades químicas y biológicas. Por ejemplo:
1H-1,2,4-Triazol-3-tiol:
N-(5-Cloro-2-metoxifenil)acetamida: Un compuesto de acetamida relacionado con diferentes sustituyentes, que puede exhibir actividades biológicas distintas.
Propiedades
Fórmula molecular |
C17H14BrClN4O2S |
|---|---|
Peso molecular |
453.7 g/mol |
Nombre IUPAC |
2-[[5-(3-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H14BrClN4O2S/c1-25-14-6-5-12(19)8-13(14)20-15(24)9-26-17-21-16(22-23-17)10-3-2-4-11(18)7-10/h2-8H,9H2,1H3,(H,20,24)(H,21,22,23) |
Clave InChI |
ONFJJHSWKMJESN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NNC(=N2)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Isopropylisothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B11781193.png)
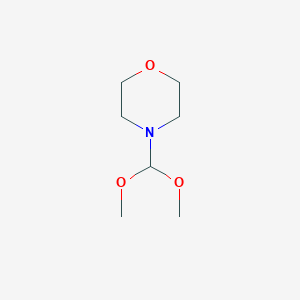



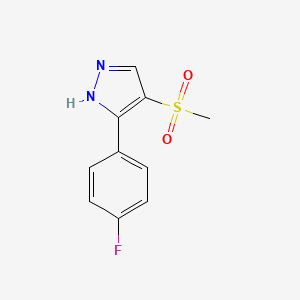
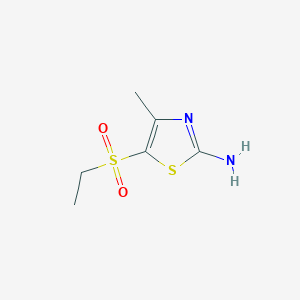
![5-Ethyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11781235.png)
![3-(3-(5-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B11781239.png)
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11781244.png)

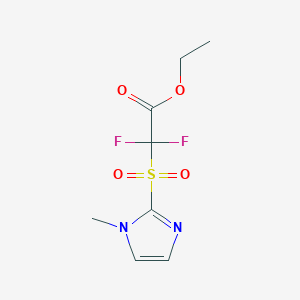
![6-(3-Bromophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781255.png)
![Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11781273.png)
